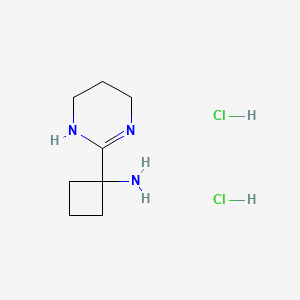

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutan-1-aminedihydrochloride

Description

1-(1,4,5,6-Tetrahydropyrimidin-2-yl)cyclobutan-1-aminedihydrochloride (CAS: 2137766-66-4) is a bicyclic organic compound featuring a cyclobutane ring fused to a tetrahydropyrimidine moiety, with two hydrochloride counterions enhancing its water solubility. Based on data from Enamine Ltd (), its molecular formula is listed as C8H9F2NO2S, with a molecular weight of 122.21 g/mol. However, this formula appears inconsistent with the compound’s name, which suggests a structure dominated by nitrogen-containing rings (tetrahydropyrimidinyl and cyclobutylamine groups) rather than sulfur or fluorine atoms. Researchers should verify this data, as discrepancies may stem from catalog entry errors or incomplete structural annotations.

The compound’s primary application is likely as a synthetic building block in medicinal chemistry, given its inclusion in Enamine’s catalog of pharmacophores ().

Properties

Molecular Formula |

C8H17Cl2N3 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

1-(1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine;dihydrochloride |

InChI |

InChI=1S/C8H15N3.2ClH/c9-8(3-1-4-8)7-10-5-2-6-11-7;;/h1-6,9H2,(H,10,11);2*1H |

InChI Key |

XWCJHOQOIAXNIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=NCCCN2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclobutanone Derivative Route:

Pyrimidine Ring Formation Route:

- Information on large-scale industrial production methods is limited. research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

1-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine dihydrochloride undergoes various reactions:

Reduction: Reduction of the cyclobutanone moiety to form the cyclobutylamine.

Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂), and various nucleophiles.

Major Products: The reduced cyclobutylamine and its derivatives .

Scientific Research Applications

This compound finds applications in:

Medicine: Investigated for potential therapeutic effects due to its unique structure.

Chemical Biology: Used as a building block in drug discovery.

Industry: Limited information, but it may have applications in fine chemicals .

Mechanism of Action

- The precise mechanism of action remains an active area of research.

- It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

Structural Analogs with Tetrahydropyrimidinyl Moieties

Azoamidine Initiators ()

Several dihydrochloride salts of azoamidine compounds share the tetrahydropyrimidinyl group, including:

- 2,2’-Azobis[2-(3,4,5,6-tetrahydropyrimidin-2-yl)propane]dihydrochloride

- 2,2’-Azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride

These compounds are water-soluble radical initiators used in polymerization. Unlike the target compound, they incorporate azo (-N=N-) groups and propane linkers , which enhance thermal stability and reactivity. The dihydrochloride salt form improves solubility in aqueous systems, a feature shared with the target compound.

(1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine Dihydrochloride ()

This analog (CAS: 73706-74-8) has the molecular formula C5H13Cl2N3 and a molecular weight of 186.08 g/mol . It lacks the cyclobutane ring but retains the tetrahydropyrimidinyl group bonded to a methanamine moiety. Its hazard profile includes warnings for skin/eye irritation and respiratory sensitization (H302, H315, H319, H335), suggesting handling precautions similar to the target compound.

Pharmacological Interactions ()

While the target compound lacks direct pharmacological data, a structurally related compound (Compound 1 in ) with a 2,4-dioxo-(1,2,3,4-tetrahydropyrimidin-1-yl) group demonstrated strong docking interactions (−13.041 score) with GPR142, a G protein-coupled receptor implicated in insulin secretion. Key interactions include:

- Hydrogen bonds between the tetrahydropyrimidinyl amino group and Phe212/Arg224 residues.

- Phosphinato moieties binding to Asn235, Arg301, and Lys314 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.